Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
“Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C17H22N2O3 . It has a molecular weight of 302.37 . The compound is also known by its IUPAC name, tert-butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)13(9-18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.37 . It is recommended to be stored under refrigerated conditions . The boiling point is predicted to be 399.1±42.0 °C .Scientific Research Applications
DNA Adduction and Toxicity Studies
Research has shown that compounds structurally related to Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, like Methyl tert‐butyl ether (MTBE), bind DNA to form DNA adducts in mice, indicating a potential for genotoxicity and a need for careful handling and monitoring when used in research or industrial applications (Yuan et al., 2007).
Modulation of NMDA Receptors
NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator structurally similar to Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, has shown promise in phase 2 clinical studies for the treatment of neuropathic pain and fibromyalgia. It affects synaptic plasticity processes, indicating potential applications in memory and cognitive disorders (Ghoreishi-Haack et al., 2018).
Pulmonary Toxicity and Structure-Activity Relationship
Studies on butylated hydroxytoluene (BHT) and related compounds have elucidated the structural requirements for their toxic potency in mice, providing insights into how small changes in molecular structure can drastically alter biological activity and toxicity. This is particularly relevant for designing safer compounds and understanding the toxicological aspects of related substances (Mizutani et al., 1982).
Antihypertensive and Analgesic Properties
Several derivatives of diazaspiro compounds, including those structurally related to Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, have been studied for their antihypertensive and analgesic properties. These studies contribute to the development of new therapeutic agents for treating hypertension and pain (Clark et al., 1983).
properties
IUPAC Name |
tert-butyl 6-oxo-5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-18-14(20)13(17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUYYQIARIBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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